molecular formula C27H28N2O2 B11501094 5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide

5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide

Cat. No.: B11501094
M. Wt: 412.5 g/mol
InChI Key: WDUKRRJOWPVAQK-UHFFFAOYSA-N
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Description

5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide: is a synthetic organic compound that features a unique combination of adamantyl, pyridinyl, and furamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the adamantyl and pyridinyl intermediates, followed by their coupling with a furamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and pyridinyl groups, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the furamide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridinyl or adamantyl moieties are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Biology: In biological research, the compound may be studied for its interactions with biological molecules and its potential as a therapeutic agent.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide involves its interaction with molecular targets, such as enzymes or receptors. The adamantyl group provides structural rigidity, while the pyridinyl and furamide groups contribute to binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
  • 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea

Comparison: Compared to similar compounds, 5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide stands out due to its unique combination of adamantyl, pyridinyl, and furamide groups. This combination provides distinct structural and functional properties, making it a versatile compound for various applications. The adamantyl group offers enhanced stability, while the pyridinyl and furamide groups contribute to its reactivity and binding affinity.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H28N2O2/c30-26(29-23-3-1-18(2-4-23)11-19-7-9-28-10-8-19)24-5-6-25(31-24)27-15-20-12-21(16-27)14-22(13-20)17-27/h1-10,20-22H,11-17H2,(H,29,30)

InChI Key

WDUKRRJOWPVAQK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=C(C=C5)CC6=CC=NC=C6

Origin of Product

United States

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